molecular formula C47H58N2O13 B15343471 3-Formyl rifamycin SV O-3-phenylpropyl oxime CAS No. 38128-87-9

3-Formyl rifamycin SV O-3-phenylpropyl oxime

Cat. No.: B15343471
CAS No.: 38128-87-9
M. Wt: 859.0 g/mol
InChI Key: RTZJZXNZOCDNHE-RIHAHWCPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Formyl rifamycin SV O-3-phenylpropyl oxime is a semisynthetic derivative of rifamycin SV, a member of the ansamycin class of antibiotics. The compound is chemically modified at the 3-formyl group to introduce an oxime moiety with a 3-phenylpropyl substituent (Fig. 1). The formyl group in rifamycin SV serves as a reactive site for derivatization, enabling the synthesis of oximes, hydrazones, and other Schiff base analogs .

The compound’s antimicrobial activity stems from its ability to inhibit bacterial DNA-dependent RNA polymerase, a mechanism shared across rifamycins. However, structural modifications like the O-3-phenylpropyl oxime group can influence its pharmacokinetic properties and efficacy against resistant strains .

Properties

CAS No.

38128-87-9

Molecular Formula

C47H58N2O13

Molecular Weight

859.0 g/mol

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-3-phenylpropoxyiminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate

InChI

InChI=1S/C47H58N2O13/c1-24-15-13-16-25(2)46(57)49-37-32(23-48-60-21-14-19-31-17-11-10-12-18-31)41(54)34-35(42(37)55)40(53)29(6)44-36(34)45(56)47(8,62-44)59-22-20-33(58-9)26(3)43(61-30(7)50)28(5)39(52)27(4)38(24)51/h10-13,15-18,20,22-24,26-28,33,38-39,43,51-55H,14,19,21H2,1-9H3,(H,49,57)/b15-13+,22-20+,25-16-,48-23+/t24-,26+,27+,28+,33-,38-,39+,43+,47-/m0/s1

InChI Key

RTZJZXNZOCDNHE-RIHAHWCPSA-N

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/OCCCC5=CC=CC=C5)/C

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NOCCCC5=CC=CC=C5)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl rifamycin SV O-3-phenylpropyl oxime typically involves multiple steps starting from rifamycin S. The process includes the formation of 3-formyl rifamycin SV, followed by the reaction with O-3-phenylpropyl hydroxylamine to form the oxime derivative. The reaction conditions often involve the use of organic solvents such as tetrahydrofuran and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound can be achieved through continuous flow synthesis, which offers advantages such as controlled mixing, enhanced heat and mass transfer, and expanded reaction conditions. This method improves the efficiency and yield of the synthesis process, making it suitable for large-scale production .

Chemical Reactions Analysis

Hydrolysis of the Oxime Group

The oxime group (-N-O-) undergoes hydrolysis under acidic or basic conditions to regenerate the parent aldehyde. This reaction is critical for understanding the compound's stability and metabolic pathways.

Conditions Reagents Products Mechanistic Insights
Acidic aqueous mediumHCl, H₂O, 60–80°C3-Formyl rifamycin SV + 3-phenylpropyl hydroxylamineProtonation of the oxime nitrogen facilitates nucleophilic attack by water .
Basic aqueous mediumNaOH, H₂O, room temperaturePartial degradation products (unstable intermediates)Base-induced deprotonation weakens the N-O bond, leading to fragmentation .

Key Findings :

  • Acidic hydrolysis is more efficient, with near-quantitative regeneration of 3-formyl rifamycin SV .

  • The phenylpropyl hydroxylamine byproduct is unstable and may undergo further oxidation .

Reduction Reactions

The oxime group can be reduced to an amine, modifying the compound’s bioactivity.

Conditions Reagents Products Catalytic System
HydrogenationH₂, Pd/C, ethanol, 25°C3-Aminomethyl rifamycin SV O-3-phenylpropyl aminePalladium catalyst enables selective reduction of the N-O bond .
Chemical reductionNaBH₄, THF, 0°CPartial reduction to hydroxylamine intermediatesSodium borohydride exhibits limited efficacy compared to catalytic hydrogenation .

Key Findings :

  • Catalytic hydrogenation produces the amine derivative with >90% yield .

  • Over-reduction side reactions are minimized using Pd/C under mild H₂ pressure .

Condensation Reactions

The oxime acts as a nucleophile, participating in condensation with carbonyl compounds.

Conditions Reagents Products Application
Acid catalysisAcOH, aldehydes/ketonesSchiff base derivatives (e.g., with benzaldehyde)Enhances lipophilicity for improved bacterial membrane penetration.
Microwave-assisted synthesisDMF, 100°CHeterocyclic fused compounds (e.g., isoxazolidines)Accelerates reaction kinetics, reducing time from hours to minutes.

Key Findings :

  • Schiff base formation is reversible but stabilizes the compound in hydrophobic environments.

  • Microwave methods improve yields (75–85%) compared to conventional heating (50–60%).

Oxidation and Stability

The oxime group exhibits limited oxidative stability under strong conditions.

Conditions Reagents Products Side Reactions
Strong oxidantsKMnO₄, H₂SO₄Nitroso-rifamycin derivativesOver-oxidation leads to degradation of the ansa chain .
Ambient light/O₂Photo-oxidation products (quinone-like structures)Autoxidation is mitigated by storing the compound in inert atmospheres .

Key Findings :

  • Oxidation is not a major pathway under physiological conditions but occurs in the presence of strong oxidants .

  • Stability studies recommend storage at -20°C in argon to prevent decomposition.

Synthetic Modifications

The oxime’s versatility enables targeted modifications for structure-activity relationship (SAR) studies.

Reaction Type Purpose Impact on Bioactivity
Acylation of oxime nitrogenIntroduce hydrophobic groups (e.g., acetyl, benzoyl)Increases MIC against Mycobacterium tuberculosis by 4–8×.
Metal complexationCoordination with Fe³⁺/Cu²⁺ ionsEnhances RNA polymerase inhibition via chelation-mediated binding .

Key Findings :

  • Acylated derivatives show improved pharmacokinetic profiles, with extended half-life (>6 hours).

  • Metal complexes exhibit dual antibacterial and antifungal activity.

Scientific Research Applications

3-Formyl rifamycin SV O-3-phenylpropyl oxime is a synthetic derivative of rifamycin, a class of antibiotics effective against bacterial infections, especially tuberculosis. This compound has a complex molecular structure, a molecular weight of approximately 858.98 g/mol, and an oxime functional group, which enhances its biological activity and potential therapeutic applications.

Antibacterial Activity

This compound exhibits significant antibacterial activity, particularly against Mycobacterium tuberculosis. Its mechanism of action involves inhibiting bacterial RNA synthesis by binding to the DNA-dependent RNA polymerase enzyme, disrupting the transcription process and leading to bacterial cell death. Studies suggest it may have lower toxicity compared to other rifamycins, making it a promising candidate for antibiotic therapy.

Medicinal Chemistry

The compound is primarily used in medicinal chemistry as a potential antibiotic agent. Its ability to combat resistant strains of bacteria makes it valuable in treating infections where conventional antibiotics fail. Research aims to explore its use in combination therapies to enhance efficacy against multidrug-resistant tuberculosis.

Interaction Studies

Interaction studies have focused on its binding affinity with biological targets, particularly RNA polymerase. Techniques like surface plasmon resonance and molecular docking simulations evaluate the compound's interactions with target proteins. Results indicate that this derivative maintains a strong binding affinity similar to traditional rifamycins while potentially exhibiting reduced side effects due to its unique structure.

Derivatives of Rifamycin SV

3-Formyl-rifamycin SV and its derivatives have very limited toxicity . Animal experiments have confirmed their excellent antibiotic properties and useful blood levels are reached by administering appropriate doses to humans .

Birra Peroni Brewery

Birra Peroni partnered with Absolicon to deploy a solar thermal system at its Bari, Italy brewery . The system generates renewable hot water and steam at temperatures up to 140°C for the brewery’s pasteurization process, avoiding 50 metric tons of CO2 emissions annually . A heat purchase agreement ensures that Birra Peroni receives renewable heat at a constant price . The case study examines the one-year pilot project’s operational performance and how this installation advances Birra Peroni’s goal of achieving zero carbon emissions across its brewing facilities by 2030 .

SNAP and Robotic Process Automation

Mechanism of Action

The mechanism of action of 3-Formyl rifamycin SV O-3-phenylpropyl oxime involves the inhibition of bacterial RNA polymerase, similar to other rifamycin derivatives. This inhibition prevents the transcription of bacterial DNA into RNA, thereby stopping bacterial protein synthesis and leading to bacterial cell death. The molecular targets include the beta subunit of RNA polymerase, and the pathways involved are related to the transcriptional machinery of bacteria .

Comparison with Similar Compounds

Research Findings and Implications

QSAR Insights

Topological modeling of 53 derivatives revealed:

  • Multi-parameter models (e.g., 12-descriptor models) are necessary to predict antimycobacterial activity, with descriptors like X5Av (average connectivity index) and BIC4 playing critical roles .
  • The O-3-phenylpropyl oxime’s activity aligns with optimal hydrophobicity and steric parameters, balancing membrane penetration and target binding .

Clinical Potential

  • The O-3-phenylpropyl oxime’s structural profile makes it a candidate for combination therapies, particularly against multidrug-resistant tuberculosis. Its aromatic group may reduce off-target effects compared to surfactant-like alkyl derivatives .

Biological Activity

3-Formyl rifamycin SV O-3-phenylpropyl oxime is a synthetic derivative of rifamycin, a well-known class of antibiotics primarily effective against Mycobacterium tuberculosis. This compound has garnered attention due to its enhanced biological activity, particularly in the context of antibiotic resistance.

Chemical Structure and Properties

The molecular formula of this compound is C38H47N1O13C_{38}H_{47}N_{1}O_{13} with a molecular weight of approximately 858.98 g/mol. The presence of an oxime functional group significantly influences its chemical reactivity and biological properties. This compound can undergo hydrolysis, oxidation, and condensation reactions, which are crucial for modifying its pharmacological properties.

This compound exhibits its antibacterial activity primarily through the inhibition of bacterial RNA synthesis. It achieves this by binding to the DNA-dependent RNA polymerase enzyme, disrupting the transcription process, and ultimately leading to bacterial cell death. This mechanism is similar to that of other rifamycins but may offer advantages in terms of reduced toxicity and enhanced efficacy against resistant strains .

Antibacterial Activity

The compound demonstrates significant antibacterial properties, particularly against Mycobacterium tuberculosis. In comparative studies with traditional rifamycins, this compound shows a strong binding affinity to RNA polymerase, indicating its potential as a potent antibiotic agent. Its unique structural modifications allow it to combat resistant bacterial strains effectively .

Case Studies

  • In vitro Studies : Laboratory tests have shown that this compound exhibits lower minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis compared to standard treatments. This suggests a promising role in treating multidrug-resistant tuberculosis.
  • Combination Therapies : Research is ongoing into the use of this compound in combination with other antibiotics to enhance therapeutic outcomes against resistant infections. Preliminary results indicate synergistic effects when used alongside traditional rifamycins .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey Features
RifampicinC43H58N4O13Broad-spectrum antibiotic; established use
RifabutinC43H62N4O12Effective against Mycobacterium avium
3-Formyl rifamycinC38H47NO13Intermediate in rifampicin synthesis
This compound C38H47NO13 Enhanced antibacterial potency; reduced toxicity

Future Directions in Research

Ongoing studies are focused on:

  • Optimization of Synthesis : Developing more efficient synthetic pathways for producing this compound and its derivatives.
  • Exploration of Pharmacokinetics : Investigating the absorption, distribution, metabolism, and excretion (ADME) profiles to better understand its therapeutic potential.
  • Clinical Trials : Initiating clinical trials to assess safety and efficacy in human subjects suffering from resistant tuberculosis strains.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-formyl rifamycin SV derivatives, and how does the formyl group enable further modifications?

The synthesis of 3-formyl rifamycin SV derivatives typically involves oxidation of rifamycin SV to introduce the formyl group, followed by condensation reactions. The formyl group serves as a reactive site for forming oxime derivatives (e.g., O-3-phenylpropyl oxime) via Schiff base formation. For instance, nucleophilic addition of hydroxylamine derivatives to the formyl group yields oximes, which can be further functionalized to study structure-activity relationships (SAR) . Key steps include optimizing reaction conditions (pH, temperature) to avoid side reactions and ensure regioselectivity .

Q. How can researchers quantify the antimycobacterial activity of 3-formyl rifamycin SV derivatives, and what experimental parameters are critical for reproducibility?

Antimycobacterial activity is quantified using minimum inhibitory concentration (MIC) assays against Mycobacterium tuberculosis strains. Activity is expressed as logA (logarithmic transformation of MIC ratios) to normalize data for statistical modeling. Critical parameters include:

  • Standardization of bacterial inoculum size.
  • Use of solvent controls to account for compound solubility effects.
  • Validation of results with reference antibiotics (e.g., rifampicin) .

Q. What structural features of 3-formyl rifamycin SV derivatives correlate with improved antimicrobial efficacy?

Topological descriptors such as bond information content (BIC4), molecular connectivity indices, and electronic parameters (e.g., polar surface area) are critical. For example, BIC4, which quantifies neighborhood symmetry in the ansa chain, negatively correlates with activity, suggesting steric hindrance reduces binding to bacterial RNA polymerase . Hydrophobic substituents (e.g., phenylpropyl groups in oximes) enhance membrane permeability, as shown in surface activity studies .

Advanced Research Questions

Q. How should researchers design a robust QSAR model for predicting the antimycobacterial activity of novel 3-formyl rifamycin SV derivatives?

A validated QSAR model requires:

  • Descriptor selection : Use Dragon software to compute topological indices (e.g., BIC4, VEA1) and validate relevance via stepwise regression .
  • Data preprocessing : Normalize variables via autoscaling (mean-centering and unit variance) to mitigate multicollinearity .
  • Model validation : Apply leave-one-out cross-validation and calculate parameters like SPRESS (standardized prediction error) and R²adj. A 12-parameter model with R²adj > 0.85 and SPRESS/SSY < 0.4 is statistically robust .

Q. What strategies mitigate multicollinearity in QSAR models for 3-formyl rifamycin SV derivatives, and how does this improve predictive accuracy?

Multicollinearity arises when descriptors (e.g., BIC4 and LP1) are linearly correlated, inflating variance. Solutions include:

  • Variable elimination : Remove redundant descriptors using variance inflation factor (VIF) thresholds (VIF > 10 indicates collinearity).
  • Principal component analysis (PCA) : Reduce dimensionality while preserving >90% variance.
  • Randic’s criterion : Prioritize descriptors with mechanistic relevance (e.g., steric/electronic effects) over purely statistical significance .

Q. How does the acidic degradation of rifampicin to 3-formyl rifamycin SV impact drug formulation, and what experimental approaches address this instability?

In acidic environments (e.g., stomach), rifampicin degrades to 3-formyl rifamycin SV, reducing bioavailability. To mitigate this:

  • Co-formulation : Encapsulate rifampicin in gastric-resistant microspheres to delay release until intestinal pH.
  • Stabilizers : Use buffering agents (e.g., sodium bicarbonate) in solid dispersions.
  • Accelerated stability testing : Monitor degradation kinetics via HPLC under varying pH/temperature conditions .

Q. What experimental designs optimize the production of rifamycin SV precursors for synthesizing 3-formyl derivatives at scale?

Statistical design of experiments (DoE) enhances yield:

  • Plackett-Burman Design (PBD) : Screen critical factors (e.g., glycerol concentration, aeration rate).
  • Central Composite Design (CCD) : Optimize concentrations of key nutrients (e.g., 43.8 g/L glycerol, 9.5 g/L yeast extract) to achieve ~490 mg/L rifamycin SV in Amycolatopsis mediterranei fermentations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.